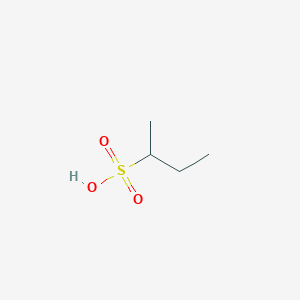
2-Butanesulfonic acid
Übersicht
Beschreibung
2-Butanesulfonic acid, also known as butane sulfonic acid, is a compound that has been utilized in various chemical syntheses as a catalyst or a reactant. It is a sulfonic acid derivative of butane and is known for its role in facilitating reactions under mild and solvent-free conditions.
Synthesis Analysis
The synthesis of derivatives of 2-butanesulfonic acid, such as 4-(succinimido)-1-butane sulfonic acid, involves the reaction of succinimide with 1,4-butanesultone. This process is highlighted as being simpler and safer than the preparation of other sulfonic acid derivatives . The resulting compounds serve as efficient and reusable Brønsted acid catalysts for various organic syntheses.
Molecular Structure Analysis
The molecular structure of 2-butanesulfonic acid derivatives has been characterized using various spectrophotometric methods, including NMR and FT-IR techniques. Computational studies have also been performed to gain insight into the structure of these compounds, optimizing their geometry using DFT methods and confirming their conformation through theoretical calculations .
Chemical Reactions Analysis
2-Butanesulfonic acid and its derivatives have been reported to catalyze multiple chemical reactions. These include the synthesis of 1-amidoalkyl-2-naphthols, pyrano[4,3-b]pyran derivatives, and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions . The catalysts demonstrate high yields, clean reactions, and the ability to be recycled without significant loss of activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butanesulfonic acid derivatives have been explored in various studies. For instance, N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts exhibit interesting thermophysical characteristics, with potential applications as ionic liquids and solid electrolytes. These salts have been shown to have low melting points and exhibit plastic crystal behavior at sub-ambient temperatures . Additionally, the electrochemical properties of these compounds have been investigated, revealing a wide electrochemical window .
Wissenschaftliche Forschungsanwendungen
Buffers in Physiological pH Range : 2-(N-Morpholino)ethanesulfonic acid (MES) and 4-(N-morpholino)butanesulfonic acid (MOBS) are used for pH control as standard buffers in physiological pH ranges of 5.5 to 6.7 (MES) and 6.9 to 8.3 (MOBS) (Taha & Lee, 2011).
Recovering Waste Alkaline Salts : A method for recovering perfluoro-n-butanesulfonic acid from waste alkaline salts and converting it into 2,2,2-trifluoroethyl ester alkylating agent, showing potential for industrial applications (Conte, Napoli, Scipioni, & Guerrato, 1991).
Synthesis of Polyaniline : Poly(4-anilino-1-butanesulfonic acid) sodium salt, synthesized from the electrochemical oxidation of 4-anilino-1-butanesulfonic acid sodium salt, demonstrated higher redox cyclability than unsubstituted polyaniline (Kim, Lee, Moon, Lee, & Rhee, 1994).
Nanosized N-Sulfonated Brönsted Acidic Catalyst : Utilized in the synthesis of polyhydroquinoline derivatives and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, offering advantages like high yield and short reaction times under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016, 2018).
Biodiesel Synthesis : Polypyrrole functionalized by sulfonic acid synthesized from N-butanesulfonic acid pyrrole showed high efficiency in transesterification of rapeseed oil, yielding 99% biodiesel (Tang & Liang, 2015).
Ion Chromatography : A method for determining 4-hydroxy-1-butanesulfonic acid in sulfobutyl ether-β-cyclodextrin using ion chromatography was developed, demonstrating simplicity, accuracy, and reliability (Xiang, 2012).
Mosquito Repellents : Sulfonamides derived from butanesulfonic acid were found to be repellent to Aedes uegypti mosquitoes, with boiling point as a critical factor for activity duration (Gualtieri, Tsakotellis, Skinner, Johnson, Skidmore, & Maibach, 1973).
Thermophysical Characteristics of Ionic Liquids : N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were studied for their properties as ionic liquids and solid electrolytes (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).
Polysulfone Ionomers for Proton-Conducting Fuel Cell Membranes : Sulfoalkylated polysulfones, modified with terminal sulfonic acid units, were prepared and studied as proton-conducting membrane materials (Karlsson & Jannasch, 2004).
Zukünftige Richtungen
The future of 2-Butanesulfonic acid and other sulfonic acids lies in their potential use as heterogeneous catalysts in the chemical industry . Efforts are being made to make industrial processes greener and more sustainable, and sulfonic solid acid materials are seen as a valid alternative to homogenous mineral acid in several acid-catalyzed reactions .
Eigenschaften
IUPAC Name |
butane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCDHOLJPJLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041395 | |
| Record name | 2-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanesulfonic acid | |
CAS RN |
16794-12-0 | |
| Record name | 2-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-2-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J758K2X590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




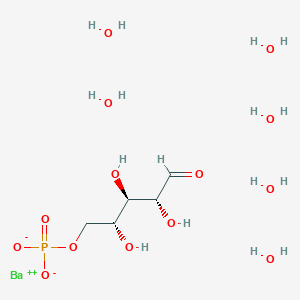
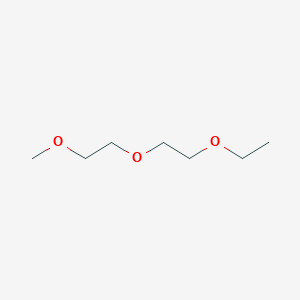

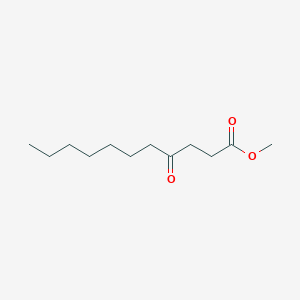

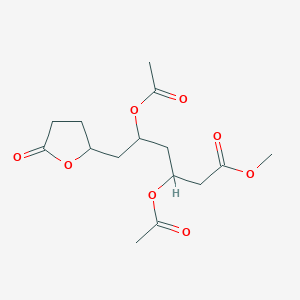

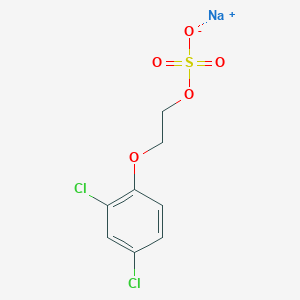

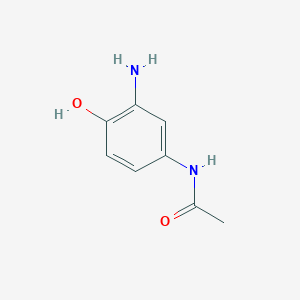

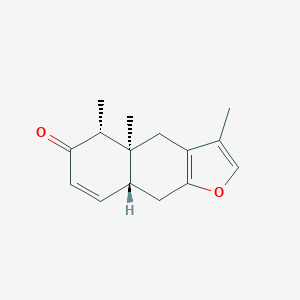
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)